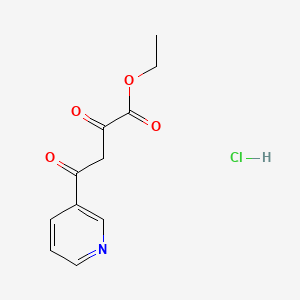
4-sulfamoyl-1,2-thiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-sulfamoyl-1,2-thiazole-3-carboxamide (4-SMT) is an organic compound that is used in a variety of scientific applications. It is a sulfonamide that is used in the synthesis of various compounds, and is also used in biochemical and physiological studies. 4-SMT is a versatile compound that has been studied for its potential applications in biochemistry, physiology, and medicine.
Wirkmechanismus
4-sulfamoyl-1,2-thiazole-3-carboxamide acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is an important cofactor in the metabolism of nucleic acids. By inhibiting DHFR, 4-sulfamoyl-1,2-thiazole-3-carboxamide prevents the synthesis of tetrahydrofolate, thus inhibiting the metabolism of nucleic acids.
Biochemical and Physiological Effects
4-sulfamoyl-1,2-thiazole-3-carboxamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria and fungi, and to inhibit the replication of certain viruses. Additionally, 4-sulfamoyl-1,2-thiazole-3-carboxamide has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-sulfamoyl-1,2-thiazole-3-carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is non-toxic and has a low melting point, making it easy to use in laboratory experiments. However, 4-sulfamoyl-1,2-thiazole-3-carboxamide is not very soluble in organic solvents, and it is not very stable in the presence of strong acids and bases.
Zukünftige Richtungen
There are several potential future directions for the use of 4-sulfamoyl-1,2-thiazole-3-carboxamide. It could be used in the development of new drugs, as it has been shown to inhibit the growth of certain bacteria and fungi, and to inhibit the replication of certain viruses. Additionally, it could be used in gene therapy, as it can be used to inhibit the expression of certain genes. Finally, it could be used in the development of new materials, as it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Synthesemethoden
4-sulfamoyl-1,2-thiazole-3-carboxamide can be synthesized in a variety of ways. One method involves the reaction of 4-aminothiophenol with carbon disulfide in the presence of a base catalyst. This reaction produces a mixture of 4-sulfamoyl-1,2-thiazole-3-carboxamide and 4-aminothiophenol sulfoxide. The mixture can then be purified by recrystallization. Another method involves the reaction of 4-aminothiophenol with a mixture of sulfuric acid and phosphorous oxychloride. This reaction produces a mixture of 4-sulfamoyl-1,2-thiazole-3-carboxamide and 4-aminothiophenol sulfoxide, which can then be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-sulfamoyl-1,2-thiazole-3-carboxamide has been studied for its potential applications in biochemistry, physiology, and medicine. It has been used in the synthesis of various compounds, including antibiotics, antifungals, and antivirals. It has also been used in the synthesis of various drugs, including anticonvulsants, antipsychotics, and antihistamines. Additionally, 4-sulfamoyl-1,2-thiazole-3-carboxamide has been studied for its potential use in gene therapy, as it can be used to inhibit the expression of certain genes.
Eigenschaften
IUPAC Name |
4-sulfamoyl-1,2-thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3S2/c5-4(8)3-2(1-11-7-3)12(6,9)10/h1H,(H2,5,8)(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVTWZOLEKMMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(=O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)furo[2,3-b]pyridine hydrochloride](/img/structure/B6610561.png)
![3-bromo-4-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole dihydrochloride](/img/structure/B6610564.png)
amine hydrochloride](/img/structure/B6610580.png)
![benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610584.png)
![2-{bicyclo[3.1.0]hexan-2-yl}acetaldehyde](/img/structure/B6610589.png)
![1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610594.png)


![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)
![lambda2-ruthenium(2+) bis(2,2'-bipyridine) 6,9,15,17,22-pentaazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene bis(hexafluoro-lambda5-phosphanuide)](/img/structure/B6610627.png)


